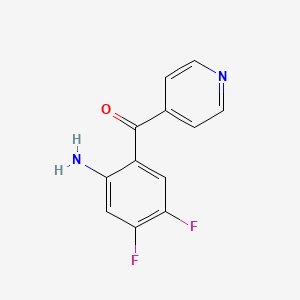
(2-Amino-4,5-difluoro-phenyl)-pyridin-4-yl-methanone
Cat. No. B8271838
M. Wt: 234.20 g/mol
InChI Key: BDZFDHUKLWAUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07420055B2
Procedure details


BCl3 (6.2 ml, 1M in DCM) was added drop wise to 1,2-difluoro-4aminobenzene (0.5 g, 0.004 mol) in trichloroethylene (6.5 ml) at 0° C. and this mixture stirred for 15 min. 4-Cyanopyridine (0.48 g, 0.005 mol) was added and the solution was warmed to RT and stirred for 30 min. The solution was then heated at 80-90° C. for 1 h. The resulting solution was refluxed at 160° C. for 4 hr and stirred at RT over night. 3N HCl was added to the reaction mixture and refluxed at 110° C. for 1.5 h. The reaction mixture was cooled to RT and made basic (pH=12) with 6N NaOH. The reaction mixture was diluted with water and DCM. The resulting two layers were separated and the aqueous layer was extracted with DCM, dried over sodium sulphate and concentrated. The compound was purified by column chromatography using silica gel to yield title compound.








Name
Identifiers


|
REACTION_CXSMILES
|
B(Cl)(Cl)Cl.[F:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:7]=1[F:13].[C:14]([C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1)#N.Cl.[OH-:23].[Na+]>ClC=C(Cl)Cl.O.C(Cl)Cl>[NH2:12][C:9]1[CH:8]=[C:7]([F:13])[C:6]([F:5])=[CH:11][C:10]=1[C:14]([C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1)=[O:23] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C=C1)N)F
|
|
Name
|
|
|
Quantity
|
6.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC=C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.48 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=NC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
this mixture stirred for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then heated at 80-90° C. for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was refluxed at 160° C. for 4 hr
|
|
Duration
|
4 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at RT over night
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed at 110° C. for 1.5 h
|
|
Duration
|
1.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to RT
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting two layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with DCM
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The compound was purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C(=C1)F)F)C(=O)C1=CC=NC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
